molecular formula C18H21NO4 B2426798 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide CAS No. 2320572-25-4

4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Cat. No.: B2426798
CAS No.: 2320572-25-4
M. Wt: 315.369
InChI Key: ISZXRIJVWNMNGZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide (CAS 2320572-25-4) is a synthetic benzofuran derivative of significant interest in medicinal chemistry and early-stage pharmaceutical research . The compound features a molecular formula of C18H21NO4 and a molecular weight of 315.36 g/mol . Its structure incorporates a tetrahydrobenzofuran core, a scaffold frequently encountered in biologically active compounds and known for its applications in the synthesis of various polymers and dyes . Benzofuran derivatives are recognized for their diverse potential research applications, including serving as enzyme inhibitors and interacting with various biological targets investigated in diseases such as cancer, viral infections, and metabolic disorders . The presence of multiple functional groups, including the amide, ethoxy, and hydroxyl moieties, contributes to its properties as a hydrogen bond acceptor (count: 4) and donor (count: 2), which can be critical for molecular recognition studies . This compound is intended for research applications such as in vitro assay development, hit-to-lead optimization campaigns, and as a building block in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-2-22-14-7-5-13(6-8-14)17(20)19-12-18(21)10-3-4-16-15(18)9-11-23-16/h5-9,11,21H,2-4,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXRIJVWNMNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, followed by the introduction of the ethoxy group and the formation of the benzamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a benzofuranone, while reduction of the benzamide can produce a benzylamine derivative.

Scientific Research Applications

4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and ethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzamide moiety can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: shares similarities with other benzamide derivatives and benzofuran compounds.

    4-hydroxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: Similar structure but lacks the ethoxy group.

    4-ethoxy-N-((4-methoxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

The unique combination of the ethoxy and hydroxy groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO4, with a molecular weight of 315.4 g/mol. The compound features an ethoxy group and a hydroxy-substituted benzofuran moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
CAS Number2320572-25-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy and ethoxy groups can form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors. The benzamide moiety enhances binding affinity, influencing the compound's pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit antibacterial properties. In a study examining similar structures, compounds were identified as effective inhibitors of bacterial DNA gyrase and topoisomerase IV—both critical for bacterial DNA replication and repair . This suggests that this compound may also possess similar antimicrobial properties.

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant activities. The presence of the hydroxy group in the structure may contribute to radical scavenging capabilities, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage linked to various diseases.

Case Studies

Comparative Analysis with Similar Compounds

To understand the unique features of this compound compared to other benzamide derivatives:

Compound NameKey Features
4-hydroxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamideLacks ethoxy group; potential for reduced lipophilicity
4-methoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamideContains methoxy instead; may alter binding interactions

The unique combination of the ethoxy and hydroxy groups in the target compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

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